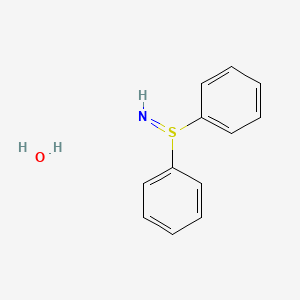
S,S-Diphenylsulfilimine monohydrate
Overview
Description
S,S-Diphenylsulfilimine monohydrate: is a versatile synthetic compound with the molecular formula (C6H5)2S=NH · H2O. It is known for its utility in various chemical reactions and its role as a synthetic tool in organic chemistry. The compound is characterized by its unique structure, which includes a sulfilimine group bonded to two phenyl groups and a water molecule.
Mechanism of Action
Target of Action
It’s known to react with various compounds such as 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine .
Mode of Action
The mode of action of S,S-Diphenylsulfilimine monohydrate involves its reaction with the aforementioned compounds .
Result of Action
It’s known that the compound is a versatile synthetic tool used in the preparation of various compounds .
Action Environment
It’s noted that the compound should be stored under inert gas and conditions to avoid moisture, as it is moisture sensitive .
Biochemical Analysis
Biochemical Properties
S,S-Diphenylsulfilimine monohydrate plays a significant role in various biochemical reactions. It acts as a nucleophilic reagent and is involved in the synthesis of amines and other organic compounds . The compound interacts with enzymes and proteins, particularly those involved in nucleophilic substitution reactions. For example, it has been used in the preparation of N-(5-nitrosouracil-6-yl)sulfilimines and N-(1,3-dimethyl-6-uracilyl)-S,S-diphenylsulfilimines . These interactions are crucial for the formation of new chemical bonds and the modification of existing ones, thereby facilitating various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause skin and eye irritation, indicating its potential impact on cellular membranes and proteins . Additionally, its role in nucleophilic substitution reactions suggests that it may affect the synthesis and modification of nucleic acids and proteins within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity as a nucleophilic reagent. The compound undergoes nucleophilic substitution reactions with various electrophiles, such as aryl halides . These reactions result in the formation of new chemical bonds and the modification of existing ones. The compound’s ability to interact with nucleophiles and electrophiles makes it a versatile tool in organic synthesis and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under inert gas and should be stored in a cool, dark place to prevent degradation . Over time, exposure to moisture and light can lead to the degradation of the compound, affecting its reactivity and efficacy in biochemical reactions. Long-term studies have shown that the compound can cause skin and eye irritation, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects such as skin and eye irritation . The threshold for these effects depends on the specific animal model and the duration of exposure. Toxicity studies are essential to determine the safe and effective dosage range for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleophilic substitution reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of new chemical bonds and the modification of existing ones . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s solubility in organic solvents also aids in its distribution within cells and tissues.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to these compartments through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, affecting various cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: S,S-Diphenylsulfilimine monohydrate can be synthesized through the reaction of diphenyl sulfide with chloramine-T in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfilimine group. The reaction can be represented as follows:
(C6H5)2S+ClNNaSO2C6H4CH3→(C6H5)2S=NH⋅H2O+NaCl+NaSO2C6H4CH3
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: S,S-Diphenylsulfilimine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfilimine group to a sulfide.
Substitution: The sulfilimine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Diphenyl sulfoxide or diphenyl sulfone.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfilimines depending on the nucleophile used.
Scientific Research Applications
S,S-Diphenylsulfilimine monohydrate is utilized in several scientific research applications:
Comparison with Similar Compounds
Diphenyl sulfide: Lacks the sulfilimine group and is less reactive.
Diphenyl sulfoxide: Contains a sulfoxide group instead of a sulfilimine group, leading to different reactivity.
Diphenyl sulfone: Contains a sulfone group, which is more oxidized than the sulfilimine group.
Uniqueness: S,S-Diphenylsulfilimine monohydrate is unique due to the presence of the sulfilimine group, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable tool in organic synthesis, particularly for the preparation of aziridines and other nitrogen-containing compounds .
Properties
IUPAC Name |
imino(diphenyl)-λ4-sulfane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS.H2O/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYIQQZVOCMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)C2=CC=CC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465801 | |
| Record name | S,S-Diphenylsulfilimine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68837-61-6 | |
| Record name | S,S-Diphenylsulfilimine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S,S-Diphenylsulfilimine Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



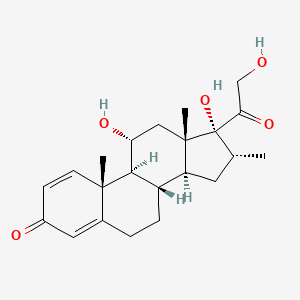
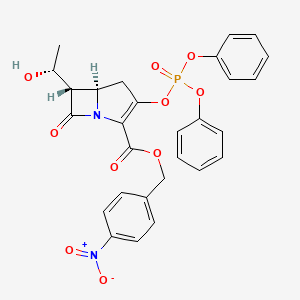

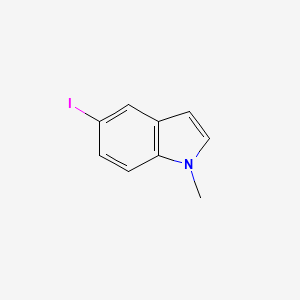
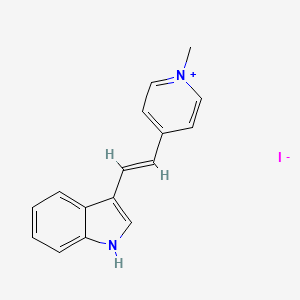
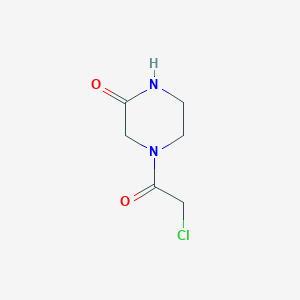

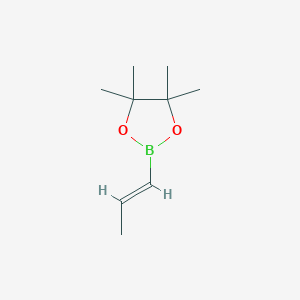
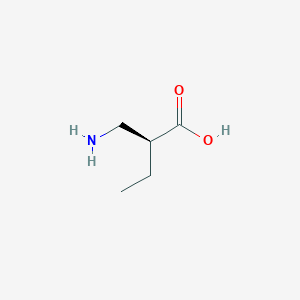
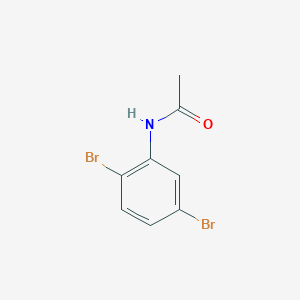
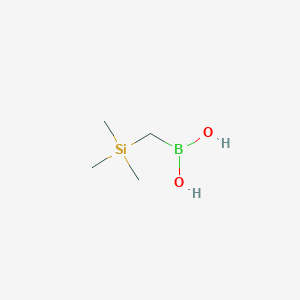
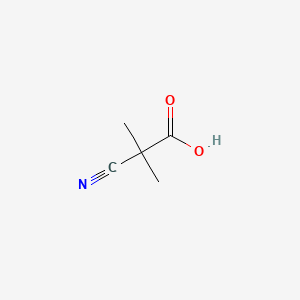
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)
